molecular formula C9H8ClN3 B1625664 1-(4-chlorophenyl)-1H-pyrazol-3-amine CAS No. 66000-39-3

1-(4-chlorophenyl)-1H-pyrazol-3-amine

Cat. No.: B1625664
CAS No.: 66000-39-3
M. Wt: 193.63 g/mol
InChI Key: SHCVEWFQFUKSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction typically requires refluxing in ethanol with a catalytic amount of acetic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The precise mechanism of action of 1-(4-chlorophenyl)-1H-pyrazol-3-amine remains partially elusive. it is known to interact with specific proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target protein and the pathway involved .

Properties

IUPAC Name

1-(4-chlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCVEWFQFUKSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545336
Record name 1-(4-Chlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66000-39-3
Record name 1-(4-Chlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the same apparatus and according to the same modalities as in Example 1, 1.95 g (0.01 mole) of 1-(p-chlorophenyl)-3-amino-2-pyrazoline were suspended in 12 ml of ethanol and 0.1 ml of pyridine with addition of 0.1 g of CuCl, under an oxygen head. Oxidation was completed after about 10 hours. The oxidized product was isolated as in Example 2, thus obtaining 1 g of 1-(p-chlorophenyl)-3-amino-pyrazole of melting point 107°-108° C.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
CuCl
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-1H-pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-1H-pyrazol-3-amine
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.